molecular formula C20H21NO4 B2474393 Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 62370-71-2

Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B2474393
CAS RN: 62370-71-2
M. Wt: 339.391
InChI Key: GMBCSPMZOCHMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 . It is also known as 7,7-Dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C(C1=CC2=C(N(C3=CC=CC=C3)C1=O)CC©©CC2=O)OCC . This notation provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.39 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Myorelaxant Activity

Researchers have synthesized various hexahydroquinoline derivatives, including Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and tested them for myorelaxant and potassium channel opening activities. The compounds showed concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips (Gündüz et al., 2008).

Effects on Calcium Channels

Studies on derivatives of hexahydroquinoline, including those similar to the compound , have been synthesized to investigate their calcium channel antagonistic activity. These activities were determined using tests on isolated rat ileum and rat thoracic artery (Şimşek et al., 2006).

Reactions with Nitrogen-centered Nucleophiles

This compound was investigated in reactions with active nitrogen-centered nucleophiles. These reactions involved the opening of the pyrrole ring and the formation of various derivatives, demonstrating the compound's reactivity and potential in chemical synthesis (Surikova et al., 2008).

Anticancer Potential

A series of ethyl hexahydroquinoline derivatives were synthesized and assessed for anticancer activity. While some compounds exhibited no significant activity against various cancer cell lines, they also did not exhibit cytotoxicity against normal cells, indicating a degree of safety in their application (Facchinetti et al., 2015).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information about the potential hazards of the compound and how to handle it safely. It is recommended to consult this document for detailed safety information.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves the condensation of ethyl acetoacetate with 3-phenyl-4-piperidone followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "3-phenyl-4-piperidone", "Sodium ethoxide", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 3-phenyl-4-piperidone to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with diethyl ether.", "Step 5: Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer with magnesium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Esterify the product with ethanol and hydrochloric acid to obtain Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate." ] }

CAS RN

62370-71-2

Molecular Formula

C20H21NO4

Molecular Weight

339.391

IUPAC Name

ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C20H21NO4/c1-4-25-19(24)15-10-14-16(11-20(2,3)12-17(14)22)21(18(15)23)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3

InChI Key

GMBCSPMZOCHMBO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.